molecular formula C9H17N3NaO11P2 B12061826 CID 16219273

CID 16219273

Cat. No.: B12061826
M. Wt: 428.18 g/mol
InChI Key: COWPZSABQNOOQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

dCDP , is a nucleotide derivative. It plays a crucial role in cellular processes, particularly in DNA synthesis and repair. Let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes::

    Chemical Synthesis: dCDP can be synthesized chemically by phosphorylating 2′-deoxycytidine monophosphate (dCMP) using pyrophosphate (PPi) as the phosphate donor.

    Enzymatic Conversion: Enzymes such as CDP kinase can catalyze the conversion of deoxycytidine triphosphate (dCTP) to dCDP.

Industrial Production::
  • Industrial production methods typically involve enzymatic processes due to their efficiency and specificity.

Chemical Reactions Analysis

Types of Reactions::

    Phosphorylation: dCDP serves as a substrate for various kinases, including CDP kinase.

    Nucleophilic Substitution: It can undergo substitution reactions with other nucleophiles.

    Redox Reactions: dCDP participates in redox processes, such as oxidation and reduction.

Common Reagents and Conditions::

    Phosphorylation: Requires ATP or GTP as phosphate donors.

    Substitution Reactions: Various nucleophiles (e.g., amines, thiols) and appropriate solvents.

    Redox Reactions: Oxidizing or reducing agents (e.g., NADP+/NADPH).

Major Products::

    dCMP: The dephosphorylated form of dCDP.

    dCTP: The triphosphate form, essential for DNA synthesis.

Scientific Research Applications

    Biochemistry: dCDP is a key player in nucleotide metabolism.

    DNA Repair: It contributes to DNA repair processes.

    Antiviral Agents: Some analogs of dCDP exhibit antiviral activity.

    Drug Development: Researchers explore its potential as a target for drug development.

Mechanism of Action

    Molecular Targets: dCDP interacts with enzymes involved in DNA synthesis and repair.

    Pathways: It integrates into the nucleotide pool, influencing DNA replication and cell division.

Comparison with Similar Compounds

    Similar Compounds: Other nucleotide derivatives like dCMP, dCTP, and dTDP.

    Uniqueness: dCDP’s specific role in DNA repair sets it apart.

Remember that dCDP is a valuable molecule with diverse applications across biological and chemical research

Properties

Molecular Formula

C9H17N3NaO11P2

Molecular Weight

428.18 g/mol

InChI

InChI=1S/C9H15N3O10P2.Na.H2O/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(21-8)4-20-24(18,19)22-23(15,16)17;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H2,10,11,14)(H2,15,16,17);;1H2

InChI Key

COWPZSABQNOOQC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O.O.[Na]

Origin of Product

United States

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